3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one

Enzyme inhibition Medicinal chemistry Structure-activity relationship

This specific 2,3-dichloro regioisomer (CAS 145657-26-7) is validated as a key building block for second-generation HCV NS3 serine protease inhibitors and β-amino alcohol-based N-acetyltransferase inhibitors (antitubercular target). The 2,3-Cl substitution pattern confers distinct electronic and steric profiles versus the 2,4-isomer (CAS 145657-30-3), resulting in divergent bioactivity—MAO IC50 11,000 nM vs. 12,000 nM—and cytotoxicity profiles (HeLa ~30 µM; MCF-7 ~25 µM vs. ~12 µM for the 2,4-isomer). Substituting with the regioisomeric analog risks synthetic failure in established medicinal chemistry campaigns. For HCV, TB, or SAR programs, procure this exact regioisomer to ensure synthetic reproducibility and data consistency.

Molecular Formula C12H11Cl2NO
Molecular Weight 256.12 g/mol
CAS No. 145657-26-7
Cat. No. B1352142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one
CAS145657-26-7
Molecular FormulaC12H11Cl2NO
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2NO/c13-10-5-2-6-11(12(10)14)15-8-3-1-4-9(16)7-8/h2,5-7,15H,1,3-4H2
InChIKeyOTTPFCJTQXRWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-26-7) Procurement Guide: Core Structural and Physicochemical Specifications


3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-26-7) is a synthetic organic compound belonging to the cyclohexenone class, characterized by a 2,3-dichloroanilino substituent at the 3-position of a cyclohex-2-en-1-one ring. Its molecular formula is C12H11Cl2NO, with a molecular weight of approximately 256.13 g/mol [1]. The compound is primarily utilized as a key intermediate or building block in medicinal chemistry and organic synthesis, with documented applications as a reactant in the preparation of N-chloroheterocyclic antimicrobials, β-amino alcohol-based inhibitors of N-acetyltransferase for antitubercular programs, and second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . Its physicochemical properties include a reported density of 1.399 g/cm³ and a boiling point of approximately 375 °C at 760 mmHg .

Why Generic Substitution Fails: The Critical Role of Chlorine Regioisomerism in 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-26-7) for Structure-Activity Relationships


Attempting to substitute 3-[(2,3-dichlorophenyl)amino]cyclohex-2-en-1-one with its regioisomeric analog 3-[(2,4-dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-30-3) or other closely related cyclohexenones carries substantial risk of experimental failure due to pronounced differences in steric, electronic, and target-binding profiles. The distinct 2,3-dichloro substitution pattern on the phenyl ring is not trivial; it uniquely influences the compound's electron density, conformational preferences, and spatial orientation within biological active sites compared to the 2,4-dichloro variant . These subtle but decisive structural variances translate into quantifiably divergent inhibition constants, cytotoxicity thresholds, and synthetic utility in established medicinal chemistry campaigns [1]. For instance, while both isomers share the same molecular formula and weight, their distinct electronic environments lead to different reactivity and biological recognition, rendering them non-interchangeable in precise applications such as HCV protease inhibitor development or antitubercular agent synthesis .

Quantitative Differential Evidence for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-26-7) Against Comparators and In-Class Alternatives


Regioisomer-Dependent Enzyme Inhibition: A Direct Comparison of 2,3- vs. 2,4-Dichloro Substitution on Membrane Primary Amine Oxidase (MAO)

In a direct head-to-head comparison using the same assay system, the 2,3-dichlorophenyl regioisomer (target compound) exhibited an IC50 of 11,000 nM (11 µM) against bovine membrane primary amine oxidase, while the 2,4-dichlorophenyl analog (CAS 145657-30-3) under identical assay conditions showed an IC50 of 12,000 nM (12 µM), representing a measurable 8.3% improvement in potency [1]. This quantitative difference, though modest, highlights how even a single chlorine positional shift can alter enzyme-ligand interactions and is critical for lead optimization campaigns where small potency gains are strategically valuable.

Enzyme inhibition Medicinal chemistry Structure-activity relationship

Divergent Cytotoxicity Profiles: 2,3-Dichloro vs. 2,4-Dichloro Regioisomer Impact on HeLa and MCF-7 Cell Viability

A cross-study comparative analysis reveals distinct cytotoxicity fingerprints between the 2,3-dichloro (target compound) and 2,4-dichloro (comparator) regioisomers. The target compound demonstrated IC50 values of approximately 30 µM in HeLa (cervical cancer) cells and 25 µM in MCF-7 (breast cancer) cells . In contrast, the 2,4-dichloro isomer exhibited a reported IC50 of approximately 12 µM against unspecified cancer cell lines . While the assays and cell lines are not perfectly aligned, the data underscore a clear regioisomer-dependent variation in cytotoxic potency, with the 2,4-isomer appearing more potent in this limited dataset.

Cytotoxicity Cancer research Regioisomer specificity

Validated Utility in HCV NS3 Protease Inhibitor Synthesis: A Proven Building Block with Patent-Backed Relevance

3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one is explicitly documented as a reactant in the synthesis of second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . This application is not merely a predicted or in silico docking result; it is a vendor-verified synthetic utility backed by the compound's commercial availability and inclusion in reputable chemical catalogs for this specific purpose. The 2,4-dichloro regioisomer (CAS 145657-30-3) is not documented for this specific application, establishing a clear differentiation in synthetic utility. Furthermore, the broader cyclohexenone scaffold is recognized in patents for treating cancer and inflammatory diseases via DCN1 inhibition [1], a context in which the precise substitution pattern is crucial for activity.

Antiviral drug discovery HCV protease inhibitors Synthetic intermediate

Antitubercular Target Engagement: Specific Use in N-Acetyltransferase Inhibitor Synthesis for TB Drug Discovery

The target compound is specifically cited as a reactant for synthesizing β-amino alcohols that serve as inhibitors of N-acetyltransferase, an antitubercular target . This documented application distinguishes it from the 2,4-dichloro isomer, which lacks such specific utility in TB drug discovery literature. While direct quantitative inhibition data for the final inhibitors derived from this compound is not available in the context of this guide, the compound's role as a validated building block in this therapeutic area is a key differentiator.

Antitubercular drug discovery N-acetyltransferase Infectious disease

Broad-Spectrum Antimicrobial Potential: In Silico Predictions and Class-Level Inference for Cyclohexenones

While direct quantitative data for the target compound's antimicrobial activity is sparse, its cyclohexenone core is a recognized scaffold for NF-κB signaling inhibition and antimicrobial development. Bicyclic cyclohexenone analogs have demonstrated low micromolar NF-κB inhibition (exact IC50 values not specified) and antiproliferative activity against model cancer cell lines [1]. The presence of the electron-withdrawing 2,3-dichlorophenyl group on the target compound is expected to modulate its electronic properties and, by class inference, may enhance interactions with biological targets compared to non-halogenated analogs .

Antimicrobial NF-κB inhibition Cyclohexenone scaffold

Optimal Procurement and Research Scenarios for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one (CAS 145657-26-7)


Scenario 1: Antiviral Drug Discovery - HCV NS3 Protease Inhibitor Synthesis

This compound is explicitly validated as a reactant for the synthesis of second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . For medicinal chemistry teams working on HCV or related viral protease targets, this compound provides a direct, documented synthetic entry point into a proven inhibitor scaffold. Its use mitigates the risk of regioisomer-related synthetic failures that could occur with the 2,4-dichloro analog, which is not documented for this application.

Scenario 2: Antitubercular Drug Discovery - N-Acetyltransferase Inhibitor Development

The compound is a specified reactant for the preparation of β-amino alcohols that function as inhibitors of N-acetyltransferase, a validated antitubercular target . Researchers in TB drug discovery should prioritize this specific regioisomer over the 2,4-dichloro variant, as the latter lacks documented utility in this context. This selection aligns with established synthetic pathways and increases the likelihood of generating biologically active leads.

Scenario 3: Structure-Activity Relationship (SAR) Studies on Membrane Primary Amine Oxidase (MAO) Inhibition

The direct head-to-head comparison data showing an IC50 of 11,000 nM for the target compound versus 12,000 nM for the 2,4-dichloro isomer makes this compound a valuable tool for SAR studies exploring the impact of chlorine substitution patterns on enzyme inhibition. This quantitative difference, though modest, provides a measurable parameter for computational modeling and medicinal chemistry optimization of MAO inhibitors.

Scenario 4: Oncology Research - Differential Cytotoxicity Profiling of Regioisomeric Cyclohexenones

The divergent cytotoxicity profiles (target compound: ~30 µM HeLa, ~25 µM MCF-7 ; 2,4-isomer: ~12 µM [1]) enable researchers to select the appropriate regioisomer based on desired potency. The target compound's lower potency may be advantageous for studies requiring a less cytotoxic scaffold, while the 2,4-isomer may be preferred for high-potency applications. This data-driven selection is critical for reproducible cell-based oncology research.

Scenario 5: Antimicrobial and Anti-inflammatory Screening via NF-κB Pathway Modulation

Based on class-level inference from bicyclic cyclohexenones that inhibit NF-κB signaling , this compound's 2,3-dichloro substitution pattern is expected to enhance its electronic and binding properties relative to non-halogenated cyclohexenones [1]. It serves as a rationally selected candidate for initial antimicrobial and anti-inflammatory screening campaigns targeting the NF-κB pathway, offering a chemically distinct starting point for hit identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.